![molecular formula C19H25N7O2 B5637135 1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5637135.png)
1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine
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Description
Synthesis Analysis
The synthesis of compounds similar to "1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine" often involves multi-component cyclo condensation reactions. A study by Rajkumar et al. (2014) outlines a synthesis method for related piperazine derivatives through a four-component cyclo condensation using catalysts in ethanol, which might be applicable to the synthesis of the compound (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of compounds closely related to "1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine" has been studied using techniques such as X-ray diffraction. Naveen et al. (2015) provide insights into the crystal and molecular structure of a similar compound, highlighting the chair conformation of the piperidine ring and the distorted tetrahedral geometry around sulfur atoms (Naveen, Prasad, Manjunath, Kumar, Rangappa, Lokanath, & Sridhar, 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of similar compounds have been explored in the context of their potential biological activities. For example, the synthesis and biological evaluation of dimethyl-carbamic acid derivatives by Lecanu et al. (2010) demonstrate the neuroprotective potential through multiple targets, suggesting similar compounds could have diverse chemical reactivities and biological properties (Lecanu, Tillement, Mccourty, Rammouz, Yao, Greeson, & Papadopoulos, 2010).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure of related compounds are crucial for understanding their behavior in various environments. The study of the crystal structure of compounds like "1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine" can provide valuable insights into their physical properties, as demonstrated by Karczmarzyk and Malinka (2004), who examined the crystal and molecular structures of similar compounds (Karczmarzyk & Malinka, 2004).
Chemical Properties Analysis
The chemical properties, such as reactivity with other substances, stability, and degradation pathways of similar compounds, are essential for understanding their applications and safety. Studies on related compounds, such as those conducted by Shin et al. (2013), which explored the synthesis and antibacterial activities of new piperidine substituted derivatives, can shed light on the chemical properties of "1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine" (Shin, Seo, Choo, Kuem, Choi, & Nam, 2013).
Mechanism of Action
properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[4-ethyl-5-(imidazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O2/c1-4-26-16(11-24-10-7-20-12-24)21-22-18(26)15-5-8-25(9-6-15)19(27)17-13(2)23-28-14(17)3/h7,10,12,15H,4-6,8-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSTXRWWYVMKKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1C2CCN(CC2)C(=O)C3=C(ON=C3C)C)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine |
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